molecular formula C17H23NO4 B2641756 8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2125945-56-2

8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B2641756
CAS No.: 2125945-56-2
M. Wt: 305.374
InChI Key: SFHFHFPCRPENHA-UHFFFAOYSA-N
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Description

8-(3,5-Dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves several steps. One common method includes the cycloaddition of 3-oxidopyraziniums with acrylate derivatives . This reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of advanced catalytic processes to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

8-(3,5-Dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-20-14-6-11(7-15(10-14)21-2)17(19)18-12-4-5-13(18)9-16(8-12)22-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHFHFPCRPENHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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